(R)-alpha-(2-furanylmethyl)-proline
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives has been extensively studied. For instance, the ligand, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide (H2L), was synthesized and characterized through various spectral studies . Another study reported the development of a one-step procedure to achieve 2,5-bis(hydroxymethyl)tetrahydrofuran directly from HMF .
Molecular Structure Analysis
The molecular structure of furan derivatives can be quite complex. For example, the molecular formula of 2-(2-Furylmethyl)-5-methylfuran is C10H10O2, with an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, a study reported that RANEY® Cu showed good efficiency in converting HMF to BHMF .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be quite diverse. For instance, 2-(2-Furylmethyl)-5-methylfuran has a molecular formula of C10H10O2, an average mass of 162.185 Da, and a monoisotopic mass of 162.068085 Da .
Scientific Research Applications
Organocatalysis in Synthesis of Biologically Active Compounds : Proline, a secondary amine-based organocatalyst, is pivotal in catalyzing a variety of reactions like aldol, Mannich, Michael addition, and α-aminoxylation. These reactions are essential for synthesizing bioactive molecules, including drugs like mevinoline and tetrahydrolipstatin (Kumar & Dwivedi, 2013).
Influence on Peptide Conformation : Proline significantly influences the conformation of peptides, especially in membrane-mimetic environments. It has been shown to enhance the alpha-helical propensity in these environments, contrary to its known effect as a helix-breaker in aqueous media (Li, Goto, Williams, & Deber, 1996).
Role in Peptide Structure and Function : The presence of proline in peptides like alamethicin influences their structure and function, particularly in forming voltage-gated channels. Substitutions in proline positions can significantly affect the flexibility and function of these peptides (Jacob, Duclohier, & Cafiso, 1999).
Applications in Synthetic Biology : Modified prolines, like trifluoromethylated proline analogues, are used in designing β-turn inducers in peptide and protein domains. This has implications in creating specific structures for biological and medicinal applications (Gadais et al., 2019).
Stress Resistance in Plants : Proline plays a crucial role in plant stress resistance, particularly under conditions like drought, salinity, and extreme temperatures. It helps in maintaining enzyme and membrane integrity and is involved in osmotic adjustment (Ashraf & Foolad, 2007).
Biotechnological Applications : Proline and its derivatives are used in various biotechnological applications, including the development of calcium sensors for labeling fusion proteins and enhancing stress tolerance in yeast (Ruggiu, 2008); (Takagi, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2R)-2-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8/h1,3,6,11H,2,4-5,7H2,(H,12,13)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSKEZVGMIUIDY-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@](NC1)(CC2=CC=CO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308150 | |
Record name | 2-(2-Furanylmethyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959576-42-2 | |
Record name | 2-(2-Furanylmethyl)-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959576-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanylmethyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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